(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Alzheimer's disease acetylcholinesterase chalcone

(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one (CAS 1003745-36-5, MF C24H22O4, MW 374.44 g/mol) is a fully synthetic chalcone featuring a 4-benzyloxy B-ring and a 2,5-dimethoxy A-ring. Chalcones are privileged scaffolds in medicinal chemistry, but the specific substitution pattern on this compound differentiates it from the more common 2,4-dimethoxy regioisomer (CAS 256457-60-0) and other mono‑ or non‑methoxylated benzyloxychalcones.

Molecular Formula C24H22O4
Molecular Weight 374.4 g/mol
CAS No. 1003745-36-5
Cat. No. B3070458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
CAS1003745-36-5
Molecular FormulaC24H22O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C24H22O4/c1-26-21-13-15-24(27-2)22(16-21)23(25)14-10-18-8-11-20(12-9-18)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3/b14-10+
InChIKeyAWIPITJFCHJLON-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one (CAS 1003745-36-5): Chalcone Scaffold, Substitution Pattern, and Demand for Experimental Verification


(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one (CAS 1003745-36-5, MF C24H22O4, MW 374.44 g/mol) is a fully synthetic chalcone featuring a 4-benzyloxy B-ring and a 2,5-dimethoxy A-ring . Chalcones are privileged scaffolds in medicinal chemistry, but the specific substitution pattern on this compound differentiates it from the more common 2,4-dimethoxy regioisomer (CAS 256457-60-0) and other mono‑ or non‑methoxylated benzyloxychalcones [1]. Critically, no peer-reviewed quantitative biological activity data—IC50, Ki, MIC, or in vivo efficacy—were identified for this exact CAS number in the public domain at the time of this analysis. Procurement decisions must therefore weigh structural novelty against the absence of direct experimental benchmarking.

Why In-Class Benzyloxychalcone Analogs Cannot Simply Replace (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one


Within the benzyloxychalcone family, subtle changes in methoxy positioning profoundly alter both potency and selectivity. The 2,5-dimethoxy A-ring arrangement in CAS 1003745-36-5 is less common than the 2,4-dimethoxy pattern (CAS 256457-60-0), and SAR studies on related chalcone series demonstrate that the number and location of methoxy groups critically control ABCG2 inhibition potency, cytotoxicity, and tubulin polymerization activity [1]. Furthermore, 4-benzyloxychalcone derivatives evaluated against acetylcholinesterase show that even small modifications on the A-ring can shift inhibitory percentages from ~64% to ~84% [2]. Generic substitution with a simpler or regioisomeric benzyloxychalcone therefore risks altering the target-binding profile in ways that cannot be predicted without compound-specific data. The following evidence guide documents the limited but available quantitative context essential for an informed procurement decision.

Quantitative Differentiation Evidence for (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one (CAS 1003745-36-5)


AChE Inhibition: 2,5-Dimethoxy Substitution Pattern vs. Other Benzyloxychalcone A-Ring Variants

Direct IC50 values for CAS 1003745-36-5 are not available. However, the 4-benzyloxychalcone scaffold has been evaluated in a head-to-head AChE inhibition assay. Compounds 12a, 12b, and 12c—differing only in their A-ring substitution—showed inhibition of 82.1%, 64.4%, and 84.3%, respectively, compared to galantamine (94.1%) [1]. This 20-percentage-point span across three close analogs underscores that even modest A-ring modifications dramatically affect target engagement. The 2,5-dimethoxy A-ring of CAS 1003745-36-5 represents a substitution pattern not tested within the 12a–c series, meaning its AChE activity remains empirically unknown. Procurement for AChE-targeted projects should therefore mandate a direct comparative assay against a known active benzyloxychalcone (e.g., 12c) rather than relying on scaffold-level extrapolation. [1]

Alzheimer's disease acetylcholinesterase chalcone

Pancreatic Lipase Inhibition: 4-Benzyloxychalcones vs. Orlistat and Intra-Class Analogs

In a comparative screening of 4-benzyloxychalcones, compound C82 displayed an IC50 of 1.01 ± 0.86 µM against pancreatic lipase, confirmed by fluorescence quenching studies [1]. While C82 is not structurally identical to CAS 1003745-36-5, it shares the 4-benzyloxy B-ring; variations reside in the A-ring substituents. This class-level benchmark demonstrates that 4-benzyloxychalcones can achieve low-micromolar lipase inhibition without the gastrointestinal side effects associated with orlistat. For researchers procuring CAS 1003745-36-5 for metabolic-disorder programs, lipase inhibition should be measured directly against C82 or orlistat to determine whether the 2,5-dimethoxy A-ring enhances or diminishes activity relative to the class average. [1]

anti-obesity pancreatic lipase chalcone

Methoxy Positional Isomerism and Anticancer Selectivity: 2,5- vs. 2,4-Dimethoxy A-Ring

Methoxylation pattern is a recognized driver of both potency and cytotoxicity in chalcone-based ABCG2 inhibitors. SAR studies show that moving from a 2'-OH-4',6'-dimethoxy A-ring to alternative substitution patterns can alter ABCG2 IC50 values by more than an order of magnitude [1]. Separately, 2',5'-dimethoxychalcones have demonstrated selective cytotoxicity against MCF-7 cells and G2/M arrest-mediated apoptosis, while 2',5'-dimethoxy-2'-hydroxychalcone exhibited very low IC50 in cytotoxicity screens but lacked apoptosis induction, highlighting that the 2,5-dimethoxy motif alone does not guarantee a desired mechanism of action [2]. CAS 1003745-36-5 combines the 2,5-dimethoxy A-ring with a 4-benzyloxy B-ring, a hybrid pharmacophore not explicitly profiled in published ABCG2 or tubulin-polymerization panels. Its nearest commercially available regioisomer, CAS 256457-60-0 (2,4-dimethoxy), may serve as a comparator in procurement decisions, but no head-to-head cytotoxicity data exist for the pair. [1][2]

anticancer ABCG2 tubulin SAR

Molecular Docking and Dynamics: Binding Free Energy of Benzyloxychalcones vs. Galantamine in AChE

In silico docking of 4-benzyloxychalcones 12a–12c into the AChE active site (PDB 4EY7) yielded binding free energies (ΔGb) of −11.6 to −12.0 kcal/mol, substantially more favorable than galantamine (−7.0 kcal/mol) [1]. MD simulations further confirmed the conformational stability of the top-docking ligands. CAS 1003745-36-5 was not among the docked compounds; however, its 2,5-dimethoxy A-ring could be computationally modeled using the same protocol to predict whether it achieves binding energies comparable to the 12a–12c series. Procurement for computational chemistry groups should include a request for the DFT-optimized geometry and MD-ready topology to enable direct in silico comparison against the published 12a–12c benchmark prior to wet-lab synthesis or purchase. [1]

molecular docking MD simulation acetylcholinesterase

Key Physicochemical and Procurement-Ready Comparison: CAS 1003745-36-5 vs. CAS 256457-60-0 (2,4-Dimethoxy Regioisomer)

The commercially available 2,4-dimethoxy regioisomer (CAS 256457-60-0) shares the same molecular formula (C24H22O4) and molecular weight (374.43 g/mol) as CAS 1003745-36-5 but differs in the position of the second methoxy group on the A-ring (2,4 vs. 2,5) . Both are supplied at ≥95% purity with catalog numbers CM555274 (CAS 1003745-36-5) and equivalent stock-keeping units for the 2,4-isomer . Despite this structural similarity, the regioisomeric shift is expected to alter electronic distribution, dipole moment, and steric profile—parameters that directly influence target binding and metabolic stability. For procurement, the two regioisomers should be ordered as a matched pair for any SAR campaign, because their differential activity will define the importance of the 2,5- vs. 2,4-dimethoxy motif. No joint experimental dataset exists that benchmarks these two compounds side by side.

physicochemical properties regioisomer comparison procurement

Recommended Research & Procurement Application Scenarios for (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one (CAS 1003745-36-5)


Acetylcholinesterase Inhibitor Lead Optimization with Matched-Pair Regioisomer Analysis

Procure CAS 1003745-36-5 together with its 2,4-dimethoxy regioisomer (CAS 256457-60-0) for a matched molecular pair analysis in an in-house Ellman's AChE assay. Use the published 4-benzyloxychalcone AChE inhibition range of 64–84% as a class-level benchmark [1]. This experimental design will directly quantify the contribution of the 2,5-dimethoxy motif to cholinesterase inhibition and selectivity, generating the missing head-to-head data that currently prevents evidence-based compound selection. [1]

Pancreatic Lipase Inhibitor Screening for Anti-Obesity Drug Discovery

Test CAS 1003745-36-5 in a fluorometric pancreatic lipase assay alongside compound C82 (IC50 = 1.01 ± 0.86 µM) to determine whether the 2,5-dimethoxy substitution improves or reduces potency relative to the established 4-benzyloxychalcone lead [2]. The outcome will inform whether this specific substitution pattern warrants further in vivo evaluation in diet-induced obesity models. [2]

Computational Chemistry Triage: Docking and MD Simulation Against AChE (PDB 4EY7)

Before wet-lab synthesis or bioassay, dock the DFT-optimized structure of CAS 1003745-36-5 into the AChE crystal structure (4EY7) using the protocol established by Al-Maqtari et al. (2024), which yielded ΔGb values of −11.6 to −12.0 kcal/mol for related benzyloxychalcones [1]. Compounds that match or exceed the −11.6 kcal/mol threshold should be prioritized for procurement; those falling significantly below can be deprioritized, conserving both time and budget. [1]

ABCG2 Selectivity Profiling Against the Closest Commercially Available Chalcone Regioisomer

Run CAS 1003745-36-5 and CAS 256457-60-0 in parallel through an ABCG2-mediated mitoxantrone efflux assay (flow cytometry) and a counter-screen cytotoxicity panel. Given that methoxy positional changes in chalcones alter ABCG2 IC50 values by >20-fold [3], this head-to-head comparison will determine whether the 2,5-dimethoxy pattern confers a meaningful selectivity advantage for breast cancer resistance protein inhibition. [3]

Quote Request

Request a Quote for (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.